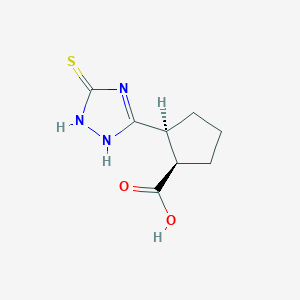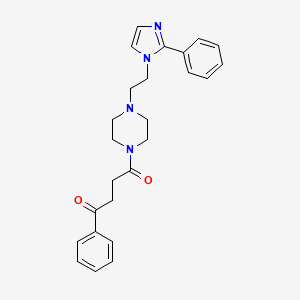
1-fenil-4-(4-(2-(2-fenil-1H-imidazol-1-il)etil)piperazin-1-il)butano-1,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is a complex organic compound that features an imidazole ring, a piperazine ring, and a diketone moiety
Aplicaciones Científicas De Investigación
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione typically involves multiple steps, starting with the preparation of the imidazole and piperazine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The piperazine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Imidazolines.
Substitution: Various substituted piperazines.
Mecanismo De Acción
The mechanism of action of 1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the piperazine ring can interact with neurotransmitter receptors, modulating their function . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a related chemical framework.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Uniqueness
1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione is unique due to its combination of an imidazole ring, a piperazine ring, and a diketone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDVJNIXQDMTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
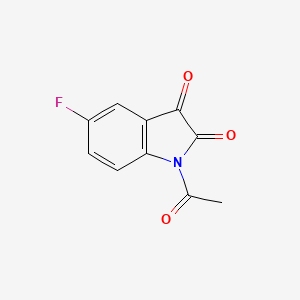

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)
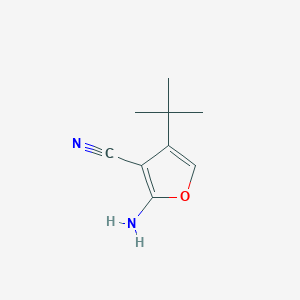

![1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile](/img/structure/B2403273.png)
![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)
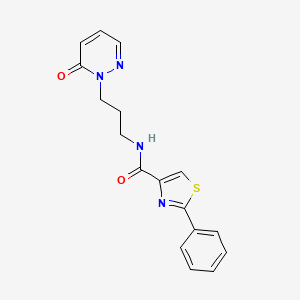
![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2403279.png)
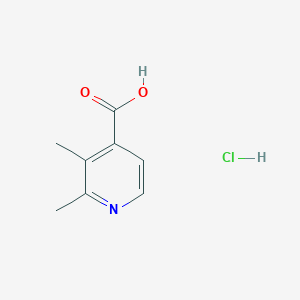

![6-bromo-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2403282.png)
